molecular formula C8H5F3O2 B184568 3-(Trifluoromethyl)benzoic acid CAS No. 454-92-2

3-(Trifluoromethyl)benzoic acid

Cat. No. B184568
Key on ui cas rn: 454-92-2
M. Wt: 190.12 g/mol
InChI Key: FQXQBFUUVCDIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449493B2

Procedure details

tert-Butyl glycine hydrochloride (6.6 g, 50 mmol) was suspended in methylene chloride and meta-trifluoromethyl benzoic acid (9.5 g, 50 mmol) was added, followed by N,N-diisopropylethylamine (17.5 mL, 100 mmol), EDC (10.2 g, 53 mmol), and DMAP (300 mg, 2.5 mmol). The reaction was stirred for 12 hrs at RT and partitioned between EtOAc and 1 N HCl. The organic phase was washed with brine, dried (Na2SO4), filtered, and concentrated in vacuo. The material was purified via flash chromatography to give tert-Butyl (3-trifluoromethylbenzoyl)glycine as a clear and colorless oil (12 g), which was dissolved in methylene chloride (40 mL), cooled to 0° C., and treated with trifluoroacetic acid (20 mL). The reaction was stirred for 3.5 hrs at RT and concentrated in vacuo. The material was redissolved in methylene chloride and concentrated again; this procedure was repeated three more times to give the desired carboxylic acid 1.2 (Z=—C(O)—, R2=3-trifluoromethylphenyl, all other R=H, 8.9 g). 1H-NMR (300 MHz): δ 8.03 (s, 1H), 7.94 (d, 1H, J=7.7 Hz), 7.66 (d, 1H, J=7.7 Hz), 7.48 (t, 1H, J=7.9 Hz), 4.08 (s, 2H).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
17.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
10.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
300 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH:6][CH2:7][C:8]([OH:10])=[O:9])([CH3:5])([CH3:4])[CH3:3].[F:11][C:12]([F:23])([F:22])[C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16](O)=[O:17].C(N(CC)C(C)C)(C)C.C(Cl)CCl>C(Cl)Cl.CN(C1C=CN=CC=1)C>[C:2]([N:6]([C:16](=[O:17])[C:15]1[CH:19]=[CH:20][CH:21]=[C:13]([C:12]([F:11])([F:22])[F:23])[CH:14]=1)[CH2:7][C:8]([OH:10])=[O:9])([CH3:5])([CH3:4])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
Cl.C(C)(C)(C)NCC(=O)O
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
FC(C=1C=C(C(=O)O)C=CC1)(F)F
Step Three
Name
Quantity
17.5 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Four
Name
Quantity
10.2 g
Type
reactant
Smiles
C(CCl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
300 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 12 hrs at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and 1 N HCl
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The material was purified via flash chromatography

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(C)(C)N(CC(=O)O)C(C1=CC(=CC=C1)C(F)(F)F)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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